molecular formula C23H11BrF4O4 B11147317 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B11147317
M. Wt: 507.2 g/mol
InChI Key: UCYTXYFWIUSOFY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is reacted with the chromen-4-one core in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification with 4-Fluorobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 4-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The bromophenyl and fluorobenzoate groups can participate in nucleophilic substitution reactions, where the bromine and fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and trifluoromethyl groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H11BrF4O4

Molecular Weight

507.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H11BrF4O4/c24-14-5-1-12(2-6-14)19-20(29)17-10-9-16(11-18(17)32-21(19)23(26,27)28)31-22(30)13-3-7-15(25)8-4-13/h1-11H

InChI Key

UCYTXYFWIUSOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F)C(F)(F)F)Br

Origin of Product

United States

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